((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol
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Overview
Description
((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with a 3-fluorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group and the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to ensure precise control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions: ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding.
Medicine: In the field of medicine, this compound may be explored for its potential therapeutic properties. Research may focus on its activity against specific diseases or its ability to modulate biological pathways.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol: Similar structure with a chlorine atom instead of fluorine.
((1S,2S)-2-(3-Bromophenyl)cyclopropyl)methanol: Similar structure with a bromine atom instead of fluorine.
((1S,2S)-2-(3-Methylphenyl)cyclopropyl)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol imparts unique electronic and steric properties, distinguishing it from its analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FO |
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Molecular Weight |
166.19 g/mol |
IUPAC Name |
[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI Key |
TWCMBENCAWNIAV-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CO |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
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